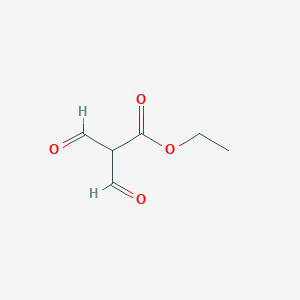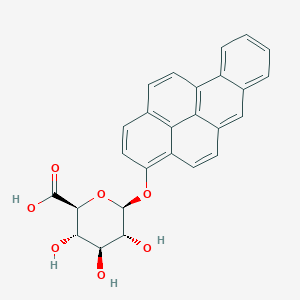
Benzo(a)pyrene-3-O-glucuronide
Descripción general
Descripción
Benzo(a)pyrene-3-O-glucuronide is a metabolite of benzo(a)pyrene, a polycyclic aromatic hydrocarbon. Benzo(a)pyrene is known for its carcinogenic properties and is produced during the incomplete combustion of organic materials such as tobacco, coal, and wood . This compound is formed through the glucuronidation process, where benzo(a)pyrene is conjugated with glucuronic acid, making it more water-soluble and easier to excrete from the body .
Análisis Bioquímico
Biochemical Properties
Benzo(a)pyrene-3-O-glucuronide interacts with various enzymes and proteins in biochemical reactions . For instance, it has been observed to affect the activity of several biochemical biomarkers such as catalase (CAT), gluthatione S-transferase (GST), and ethoxyresorufin-O-deethylase (EROD) in nematode species .
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with various enzymes or cofactors
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and depend on various factors . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzo(a)pyrene-3-O-glucuronide involves the enzymatic conjugation of benzo(a)pyrene with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase. The reaction conditions include the presence of UDP-glucuronic acid as a co-substrate and appropriate pH and temperature conditions to facilitate the enzymatic activity .
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its specific biological relevance and the complexity of its synthesis. it can be produced in laboratory settings using recombinant enzymes or liver microsomes that express UDP-glucuronosyltransferase .
Análisis De Reacciones Químicas
Types of Reactions: Benzo(a)pyrene-3-O-glucuronide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and the release of benzo(a)pyrene . Oxidation reactions can further metabolize benzo(a)pyrene to various oxidized products .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Enzymatic oxidation using cytochrome P450 enzymes or chemical oxidants like potassium permanganate.
Major Products Formed:
Hydrolysis: Benzo(a)pyrene and glucuronic acid.
Aplicaciones Científicas De Investigación
Benzo(a)pyrene-3-O-glucuronide has several scientific research applications:
Mecanismo De Acción
Benzo(a)pyrene-3-O-glucuronide exerts its effects through the process of glucuronidation, which is a detoxification pathway. The enzyme UDP-glucuronosyltransferase catalyzes the conjugation of benzo(a)pyrene with glucuronic acid, making it more water-soluble and facilitating its excretion from the body . This process helps in reducing the toxicity and carcinogenicity of benzo(a)pyrene by converting it into a less harmful form .
Comparación Con Compuestos Similares
Benzo(a)pyrene-7,8-dihydrodiol: Another metabolite of benzo(a)pyrene formed through the dihydrodiol pathway.
Benzo(a)pyrene-7,8-dione: An oxidized form of benzo(a)pyrene formed through enzymatic oxidation.
Uniqueness: Benzo(a)pyrene-3-O-glucuronide is unique due to its formation through the glucuronidation pathway, which is a major detoxification route in the body. This makes it more water-soluble and easier to excrete compared to other metabolites of benzo(a)pyrene . Additionally, its formation is catalyzed by UDP-glucuronosyltransferase, highlighting the importance of this enzyme in detoxification processes .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O7/c27-21-22(28)24(25(30)31)33-26(23(21)29)32-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21-24,26-29H,(H,30,31)/t21-,22-,23+,24-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYHOQLSWMWVSY-TYUWDEHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)OC6C(C(C(C(O6)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209012 | |
| Record name | Benzo(a)pyrene-3-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60262-81-9 | |
| Record name | Benzo(a)pyrene-3-O-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060262819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene-3-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


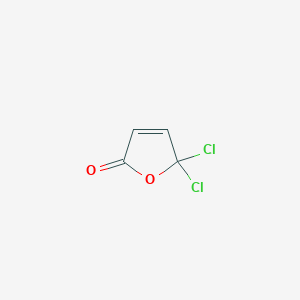


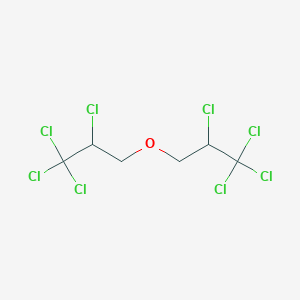
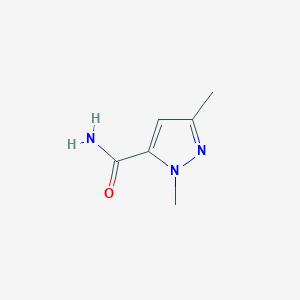

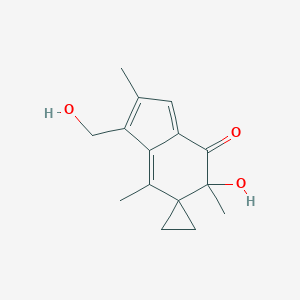
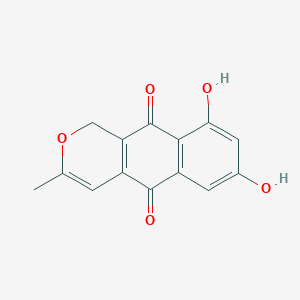

![1-Methyl-3,4-dihydropyrazino[1,2-a]indole](/img/structure/B143146.png)
![3-Bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B143151.png)

